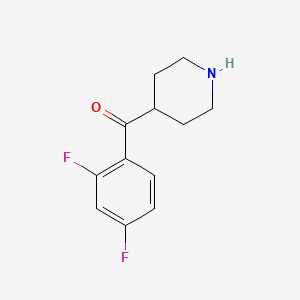

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Vue d'ensemble

Description

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is an organic compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorophenyl group and a piperidinyl group attached to a methanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine. The reaction is carried out under Friedel-Crafts acylation conditions using aluminum chloride as a catalyst. The general reaction scheme is as follows:

Preparation of 2,4-difluorobenzoyl chloride: This can be achieved by reacting 2,4-difluorobenzoic acid with thionyl chloride.

Friedel-Crafts Acylation: The 2,4-difluorobenzoyl chloride is then reacted with piperidine in the presence of aluminum chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Difluorophenyl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a valuable candidate in the development of new therapeutic agents. Research has indicated that piperidine derivatives, including (2,4-difluorophenyl)(piperidin-4-yl)methanone, exhibit a wide range of biological effects such as:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antiviral Properties : It may serve as a lead compound for antiviral drug development.

- Anti-inflammatory Effects : Studies suggest potential applications in treating inflammatory diseases.

- Antipsychotic Activity : The compound's structural similarity to known antipsychotic drugs positions it as a candidate for further exploration in this area .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its utility in synthetic pathways is highlighted by its role in the preparation of risperidone, an antipsychotic medication. The method involves reacting the compound with hydroxylamine hydrochloride to yield high-purity products through efficient synthesis techniques .

Table 1: Synthesis Overview

| Step | Reaction Description | Yield (%) |

|---|---|---|

| 1 | Reaction with hydroxylamine hydrochloride | 96% |

| 2 | Reflux with N,N-dimethylethanolamine | 80% |

Biological Studies

The compound is also utilized in biological studies to investigate its effects on various systems. It is being explored for its potential as an enzyme inhibitor and receptor ligand. The interactions with biological systems can provide insights into its mechanism of action and therapeutic applications.

Industrial Applications

Beyond medicinal uses, this compound is being explored for industrial applications. Its properties make it suitable for developing new materials and chemical processes that can enhance efficiency and sustainability in various manufacturing sectors.

Mécanisme D'action

The mechanism of action of (2,4-Difluorophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Fluorophenyl)(pyridin-4-yl)methanone

- (1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone

- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone

Uniqueness

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is unique due to the presence of both difluorophenyl and piperidinyl groups, which confer specific chemical and biological properties. The difluorophenyl group enhances the compound’s stability and reactivity, while the piperidinyl group contributes to its biological activity and potential therapeutic applications .

Activité Biologique

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine. This method allows for the formation of the compound with high yields and purity. The compound can also undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may exhibit enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors and inhibit certain enzymes involved in metabolic pathways. This modulation can lead to various pharmacological effects, including anti-inflammatory and antimicrobial properties.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against several biological targets:

In Vivo Studies

In vivo efficacy studies have demonstrated the compound's potential in treating infections and inflammatory diseases. For instance, in a study involving BALB/c mice infected with Leishmania donovani, treatment with this compound showed promising results in reducing parasite load compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic agent.

- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Effects : In models of acute inflammation, this compound significantly reduced edema and inflammatory markers, showcasing its therapeutic promise in treating inflammatory disorders .

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJPGQDCLBMXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517438 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-86-7 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for (2,4-Difluorophenyl)(piperidin-4-yl)methanone?

A1: One established route utilizes Piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process involves amidation, Friedel-Crafts acylation, and hydration reactions to yield the target compound. [, ]. This method offers the advantage of readily available starting materials and a reasonable overall yield of 62.4%. [, ].

Q2: How is the structure of this compound and its derivatives confirmed?

A2: Researchers commonly employ various spectroscopic techniques to characterize these compounds. These include:

- 1H NMR: This technique provides detailed information about the hydrogen atoms within the molecule, confirming the structure of both the target compound and its intermediates. [, , , ]

- 13C NMR: Similar to 1H NMR, this method analyzes carbon atoms, further solidifying structural identification. []

- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in identifying the compound and its fragments. [, ]

- FT-IR: This method analyzes the infrared spectrum of the compound, providing information about functional groups present in the molecule. []

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Studies have explored the biological activity of various this compound derivatives. For instance, researchers synthesized a series of oxime derivatives of this compound and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. []. Additionally, other derivatives have been investigated for their in vitro antibacterial, antioxidant, and antiproliferative activities. []. These findings suggest that this compound derivatives hold promise as potential lead compounds for developing novel therapeutic agents.

Q4: What is the significance of synthesizing and studying related substances of Iloperidone, a drug containing the this compound moiety?

A4: Synthesizing and characterizing related substances of Iloperidone is crucial for quality control purposes. These substances, often impurities or degradation products, can impact the drug's safety and efficacy. By understanding their structures and properties, researchers can develop robust analytical methods to monitor and control their presence in the final drug product, ensuring its quality and consistency. [].

- Research on the Synthesis of this compound Hydrochloride.

- Synthesis of Related Substances of Iloperidone.

- Synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives.

- 2,4-二氟苯基-4-哌啶基甲酮盐酸盐的合成工艺研究

- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.